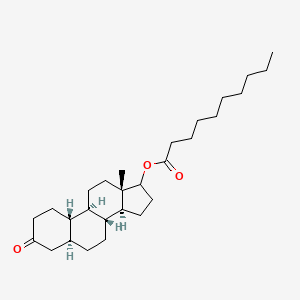![molecular formula C12H11NO3 B1514531 4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one CAS No. 41888-64-6](/img/structure/B1514531.png)
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one is a heterocyclic compound with a unique structure that includes an oxazolone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one can be achieved through a multicomponent reaction involving hydroxylamine, ethylacetoacetate, and substituted aromatic aldehydes. The reaction is typically carried out at room temperature using Ag/SiO2 as a catalyst and water as the solvent . This method is considered green and eco-friendly, offering high yields (88-93%) and short reaction times (less than 1 hour).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 3,4-Dimethoxyphenethylamine
Uniqueness
4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one is unique due to its oxazolone ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41888-64-6 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-4-3-5-10(6-9)15-2/h3-7H,1-2H3 |
InChI Key |
PWPKCQPPIDXVNX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


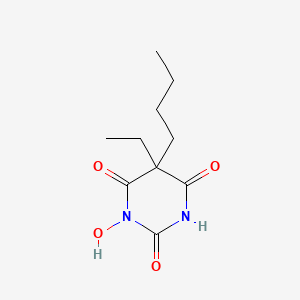
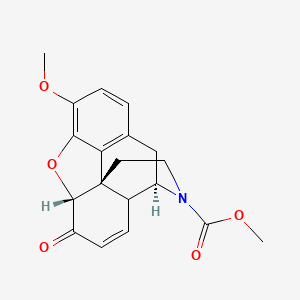
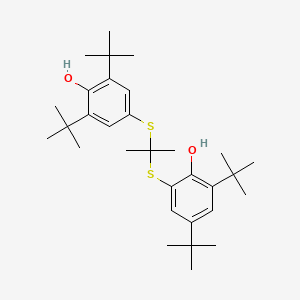
![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)
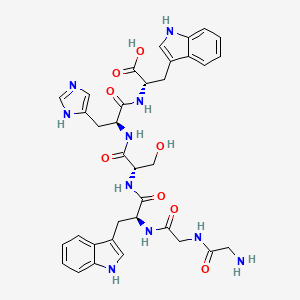
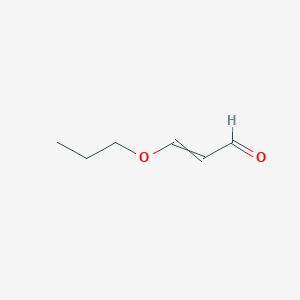
![1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide](/img/structure/B1514461.png)
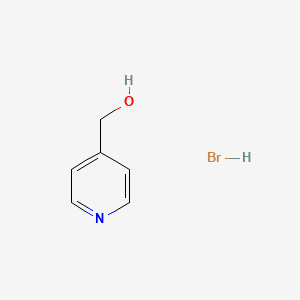

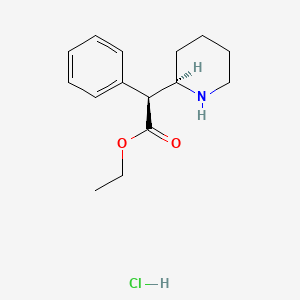


![Acetic acid, [2-(4-octylphenoxy)ethoxy]-](/img/structure/B1514471.png)
